molecular formula C19H20N4O3S B5678526 3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide

3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide

Cat. No. B5678526
M. Wt: 384.5 g/mol
InChI Key: FEJFVZPRUXCIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of compound X involves its ability to inhibit the activity of specific enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X have been studied extensively. It has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the activity of acetylcholinesterase. Additionally, it has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in lab experiments is its ability to inhibit the activity of specific enzymes and receptors. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using compound X is its potential toxicity. It is important to use caution when handling this compound and to use appropriate safety measures.

Future Directions

There are several future directions for the use of compound X in scientific research. One potential application is in the development of new anti-inflammatory drugs. Another potential application is in the development of new cancer treatments. Additionally, compound X may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide involves the reaction of N-phenylbenzamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde followed by the addition of sulfonamide. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

Compound X has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells. Moreover, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase.

properties

IUPAC Name

3-[(1,5-dimethylpyrazol-4-yl)methylsulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-14-16(12-20-23(14)2)13-21-27(25,26)18-10-6-7-15(11-18)19(24)22-17-8-4-3-5-9-17/h3-12,21H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJFVZPRUXCIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide

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